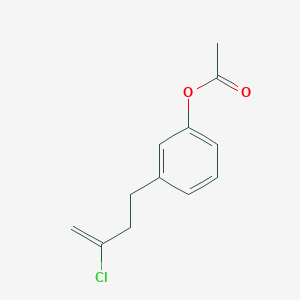
3'-Fluoro-4-iodo-4'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3’-Fluoro-4-iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (3-fluoro-4-methylphenyl)(4-iodophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3’-Fluoro-4-iodo-4’-methylbenzophenone is 1S/C14H10FIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Fluorescent Sensors for Metal Ions
Fluorinated compounds have been utilized to develop highly sensitive and selective fluorescent sensors for metal ions, such as aluminum ions (Al3+), which are crucial in environmental monitoring and bioimaging. For example, a study presented a fluorogenic chemosensor with high selectivity towards Al3+ ions, demonstrating its potential for bio-imaging fluorescent probe applications in living cell imaging (Ye et al., 2014).
High-Performance Polymers
Fluorinated benzophenones serve as monomers in the synthesis of high-performance polymers, which exhibit good solubility and thermal properties. These polymers are explored for their applications in engineering plastics and membrane materials due to their distinguished properties (Xiao et al., 2003).
Organic Synthesis and Catalysis
Compounds with iodine and fluorine substituents are valuable in organic synthesis and catalysis, particularly in oxidative transformations and coupling reactions. The chemistry of polyvalent iodine, for example, has been extensively studied for its application in selective oxidative transformations of complex organic molecules, highlighting the role of such compounds in synthetic organic chemistry (Zhdankin & Stang, 2008).
Optical and Electronic Materials
Fluorinated compounds are investigated for their optical properties and potential applications in liquid crystals, waveguides, and electronic devices. Research on fluorinated liquid crystals, for example, has focused on understanding their optical absorption behavior and spectral shifts, which are critical for the development of display technologies and optical materials (Praveen & Ojha, 2014).
Environmental and Analytical Chemistry
The study of fluorinated and iodinated compounds extends to environmental chemistry, where these compounds are used as probes or sensors for detecting pollutants and other analytes. The development of bifunctional fluorescent sensors, for instance, demonstrates the use of fluorinated compounds in the sensitive detection of nitroaromatic explosives and other environmental contaminants (Ni et al., 2016).
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMYNKPKMKHOGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)